{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE
Brand Name: Vulcanchem
CAS No.: 1211105-69-9
VCID: VC4375098
InChI: InChI=1S/C17H15Cl2NO4/c1-23-13-4-2-3-11(7-13)9-20-16(21)10-24-17(22)14-8-12(18)5-6-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
SMILES: COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C17H15Cl2NO4
Molecular Weight: 368.21

{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE

CAS No.: 1211105-69-9

Cat. No.: VC4375098

Molecular Formula: C17H15Cl2NO4

Molecular Weight: 368.21

* For research use only. Not for human or veterinary use.

{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE - 1211105-69-9

Specification

CAS No. 1211105-69-9
Molecular Formula C17H15Cl2NO4
Molecular Weight 368.21
IUPAC Name [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Standard InChI InChI=1S/C17H15Cl2NO4/c1-23-13-4-2-3-11(7-13)9-20-16(21)10-24-17(22)14-8-12(18)5-6-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Standard InChI Key SKCSQTCUOUQCEX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a carbamate-substituted dichlorobenzoate ester with the molecular formula C₁₇H₁₅Cl₂NO₄ and a molecular weight of 368.2113 g/mol . Its IUPAC name reflects three key functional groups:

  • A 2,5-dichlorobenzoate core, providing electrophilic character due to electron-withdrawing chlorine substituents.

  • A carbamoyl methyl linker, introducing hydrogen-bonding capacity.

  • A 3-methoxybenzyl group, contributing steric bulk and modulating solubility .

The SMILES notation (COc1cccc(c1)CNC(=O)COC(=O)c1ccc(c(c1)Cl)Cl) confirms the spatial arrangement, with the methoxy group para to the benzyl carbamate linkage . X-ray crystallography data is absent in available literature, but computational modeling predicts a planar benzoate ring with dihedral angles influenced by steric interactions between the chlorine atoms and methoxybenzyl group .

Synthesis and Reaction Pathways

While no explicit synthesis protocol for this compound is published, analogous benzoate carbamates suggest a multi-step approach:

Esterification of 2,5-Dichlorobenzoic Acid

The benzoate core is likely derived from 2,5-dichlorobenzoic acid, which is esterified with methanol or chloromethyl reagents under acidic or basic conditions. For example, methyl 2,5-dichlorobenzoate (CAS 2905-69-3) is synthesized via sulfuric acid-catalyzed esterification, yielding 85–90% purity .

Carbamate Formation

The carbamoyl methyl group is introduced through nucleophilic substitution. A plausible route involves reacting 2-(chloroacetoxy)ethyl carbamate with 3-methoxybenzylamine in the presence of a base like sodium methoxide . This mirrors methods for synthesizing methyl 3,5-dichloro-2-aminobenzoate derivatives, where sodium methoxide facilitates amidation at 50°C .

Hypothetical Reaction Scheme:

  • 2,5-Dichlorobenzoyl chloride + GlycidolGlycidyl 2,5-dichlorobenzoate

  • Ring-opening with 3-methoxybenzylamine{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate

Yield optimization would require screening catalysts (e.g., B(C₆F₅)₃, as used in boron-catalyzed insertions ) and solvents (toluene or DMF).

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (predicted: 120–125°C)
Boiling PointDecomposes >250°C
SolubilityDMSO: >10 mg/mL; H₂O: <0.1 mg/mL
LogPPredicted: 3.8 (moderate lipophilicity)
StabilityHydrolytically stable at pH 4–8

Applications and Research Utility

Pharmaceutical Intermediate

As a carbamate-protected benzoate, this compound serves in prodrug synthesis. Carbamates enhance bioavailability by masking polar groups, as seen in antiviral agents like oseltamivir . The 3-methoxybenzyl group may target neuraminidase or serotonin receptors, though specific activity data is lacking.

Polymer Chemistry

Analogous dichlorobenzoates (e.g., methyl 2,5-dichlorobenzoate) are precursors for polyphenylene synthesis via Ullmann coupling . The carbamate moiety in this compound could enable post-polymerization functionalization, creating stimuli-responsive materials.

Microbial Degradation Studies

Methyl benzoate derivatives are substrates for Burkholderia cepacia, which hydrolyzes esters via carboxyl esterases . This compound’s chlorine substituents may slow degradation, offering insights into enzyme substrate specificity.

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